molecular formula C8H9Cl2F3N2 B8073236 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride

Cat. No.: B8073236
M. Wt: 261.07 g/mol
InChI Key: XZPAHUSHYKUMPU-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.

    Alkylation: The pyridine derivative undergoes alkylation with ethylamine to form 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.

    Quaternization: The ethylamine derivative is then quaternized using hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, depending on the conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Products include azido or thiol-substituted pyridine derivatives.

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring or the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for creating durable and effective products.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thioethanamine

Uniqueness

Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride is unique due to its quaternary ammonium structure. This feature enhances its solubility in water and its ability to interact with biological membranes, making it particularly useful in medicinal chemistry and biological research.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical reactivity, applications, and unique properties

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;/h3-4H,1-2,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPAHUSHYKUMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC[NH3+])C(F)(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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